(131I)iodanylmethane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH3I |
|---|---|
Molecular Weight |
145.941 g/mol |
IUPAC Name |
(131I)iodanylmethane |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i2+4 |
InChI Key |
INQOMBQAUSQDDS-XKBLRHCCSA-N |
Isomeric SMILES |
C[131I] |
Canonical SMILES |
CI |
Origin of Product |
United States |
Radiochemical Synthesis and Precursor Chemistry of 131i Iodanylmethane
Advanced Strategies for Direct Radioiodination of Methyl Skeletons
Direct radioiodination of the methyl group presents a significant challenge due to the inert nature of the C-H bond in methane (B114726). However, several advanced methods have been developed to achieve this transformation.
Electrophilic Radioiodination Approaches
Electrophilic radioiodination is a common method for introducing radioactive iodine into organic molecules. iaea.org For the direct iodination of methane, this process is typically challenging due to the low reactivity of methane. The reaction of methane with molecular iodine (I₂) to form iodomethane (B122720) and hydrogen iodide (HI) is a reversible process. doubtnut.com To drive the reaction forward, oxidizing agents are necessary to remove the HI byproduct. doubtnut.com
Common oxidizing agents used in the iodination of alkanes include iodic acid (HIO₃), nitric acid (HNO₃), and mercuric oxide (HgO). doubtnut.com These agents oxidize the hydrogen iodide back to iodine, thus shifting the equilibrium towards the formation of iodomethane. doubtnut.com In the context of radiolabeling with Iodine-131 (B157037), the radioactive iodide (¹³¹I⁻) must first be oxidized to an electrophilic species, such as ¹³¹I₂ or ¹³¹I⁺. mdpi.com This is often achieved using oxidizing agents like hydrogen peroxide in the presence of an acid, or Chloramine-T. mdpi.comresearchgate.net
The general scheme for electrophilic radioiodination involves the in-situ generation of the electrophilic iodine species from [¹³¹I]NaI, which then reacts with the substrate. mdpi.com While highly effective for activated aromatic rings, direct electrophilic radioiodination of a simple methyl group in methane remains a complex procedure requiring harsh conditions, which can limit its applicability for more sensitive molecules. mdpi.com
Palladium-Mediated C-H Activation for Iodination
Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. nih.govrsc.org This strategy offers a more controlled and selective method for iodination compared to traditional electrophilic approaches. In this context, a Pd(II) catalyst can activate a C-H bond, forming a palladacycle intermediate which can then react with an iodine source.
Research has demonstrated the use of palladium catalysts for the iodination of sp² C-H bonds in arenes using various directing groups. chinesechemsoc.org While direct palladium-catalyzed C-H iodination of methane itself is not extensively documented in the context of producing (¹³¹I)iodanylmethane, the principles can be applied to substrates containing methyl groups. For instance, Pd(OAc)₂ has been used to catalyze the iodination of sp³ C-H bonds in the presence of an oxidant like IOAc, which can be generated in situ from I₂ and PhI(OAc)₂. nih.gov This method has shown high selectivity for the functionalization of N-CH₃ groups in certain amine derivatives. nih.gov
The mechanism typically involves the coordination of the directing group to the palladium center, followed by C-H activation to form a five-membered cyclometalated intermediate. Subsequent reaction with an iodinating agent leads to the desired iodinated product. The development of suitable directing groups and ligands is crucial for achieving high efficiency and selectivity in these reactions. scripps.edu
Gas-Phase Radiolytic Methods in Synthesis
Gas-phase methods offer a unique environment for the synthesis of (¹³¹I)iodanylmethane. These methods can involve the direct reaction of methane with iodine-131 at high temperatures or under the influence of radiation. Studies have investigated the thermal decomposition of CH₃¹³¹I in a gas flow, which is relevant to both its synthesis and its stability under various conditions. researchgate.net
Radiolytic methods, where the reaction is initiated or promoted by ionizing radiation, can lead to the formation of methyl radicals from methane. These radicals can then react with iodine-131 to form the desired product. The stability of (¹³¹I)iodanylmethane in the gas phase is a significant consideration, as it can undergo decomposition through radiolysis. akjournals.comacs.orgosti.gov Ab initio molecular dynamic calculations have been used to study the effects of ¹³¹I radioactive decay on the molecular stability of methyl iodide in the gas phase. acs.orgosti.gov
The formation of organic iodides, including methyl iodide, can also occur heterogeneously on surfaces, such as painted surfaces in nuclear facilities, where deposited iodine can react with organic materials, a process enhanced by radiation. oecd.org
Precursor-Based Radiosynthesis Routes
An alternative and often more efficient approach to synthesizing (¹³¹I)iodanylmethane involves the use of precursor molecules that are more readily converted to the final product.
Organotin Precursors in Radioiododestannylation
Radioiododestannylation is a widely used and highly efficient method for the synthesis of radioiodinated compounds. nih.govnih.gov This method involves the reaction of an organotin precursor, such as a trialkylstannyl derivative, with an electrophilic source of radioiodine. researchgate.net For the synthesis of (¹³¹I)iodanylmethane, a suitable precursor would be trimethylstannylmethane ((CH₃)₃SnCH₃).
The reaction proceeds via an electrophilic substitution where the carbon-tin bond is cleaved and a carbon-iodine bond is formed. This method is advantageous because organotin compounds are relatively stable and can be prepared and purified before the introduction of the short-lived radioisotope. sigmaaldrich.comwikipedia.org The radioiodination step is typically fast and proceeds with high radiochemical yield and purity. mdpi.comresearchgate.net
A common procedure involves reacting the organotin precursor with [¹³¹I]NaI in the presence of an oxidizing agent such as chloramine-T or Iodo-Gen® to generate the electrophilic ¹³¹I⁺ species. mdpi.comresearchgate.net The main drawback of this method can be the challenge of separating the final radioiodinated product from the organotin byproducts, which can be toxic. nih.gov
Table 1: Comparison of Radioiododestannylation Methods
| Feature | Chloramine-T Method | Iodo-Gen® Method |
|---|---|---|
| Oxidizing Agent | Chloramine-T | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril |
| Reaction Conditions | Aqueous solution, often at room temperature | Solid-phase oxidant, heterogeneous reaction |
| Advantages | Simple, well-established | Milder conditions, easier purification |
| Disadvantages | Potential for side reactions due to strong oxidant | Slower reaction rates in some cases |
| Typical Yields | High (>75%) mdpi.com | High (>95%) researchgate.net |
Halogen Exchange Reactions with Alkyl Halides
Halogen exchange, particularly the Finkelstein reaction, is a classic and versatile method for the synthesis of iodoalkanes. manac-inc.co.jpmanac-inc.co.jp This reaction involves the treatment of an alkyl chloride or bromide with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. The equilibrium is driven towards the formation of the iodoalkane because sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of the solution.
For the synthesis of (¹³¹I)iodanylmethane, this would involve the reaction of methyl chloride or methyl bromide with [¹³¹I]NaI.
CH₃-X + Na¹³¹I → CH₃-¹³¹I + NaX (where X = Cl, Br)
This method is attractive due to its simplicity and the ready availability of the starting materials. The reactivity order for the leaving group is generally I > Br > Cl. wikipedia.org While the Finkelstein reaction is a powerful tool, achieving high radiochemical yields and specific activity for ¹³¹I-labeled compounds can sometimes be challenging due to the need to use a large excess of the radioiodide or to employ specific reaction conditions to drive the exchange to completion. Metal-halogen exchange reactions using organolithium or Grignard reagents are also fundamental transformations in organometallic chemistry. wikipedia.orgharvard.eduharvard.edu
Table 2: Key Parameters in Halogen Exchange for (¹³¹I)iodanylmethane Synthesis
| Parameter | Description |
|---|---|
| Substrate | Methyl bromide or methyl chloride are common choices. |
| Radioiodide Source | [¹³¹I]Sodium iodide is typically used. |
| Solvent | Acetone is the classic solvent for the Finkelstein reaction. Other polar aprotic solvents can also be used. |
| Temperature | The reaction is often carried out at elevated temperatures to increase the rate of reaction. |
| Reaction Time | Varies depending on the substrate and reaction conditions. |
Exploitation of Diazo and Triazene (B1217601) Intermediates
The use of diazo and triazene intermediates is a well-established strategy in the synthesis of radioiodinated aromatic compounds. epfl.chnumberanalytics.com While not the conventional route for producing (131I)iodanylmethane, understanding this methodology provides valuable context in the broader field of radioiodination chemistry.
Typically, this process involves the diazotization of an aromatic amine using a reagent like sodium nitrite (B80452) in an acidic medium at low temperatures. epfl.ch The resulting diazonium salt is a highly reactive intermediate. epfl.ch This salt can then undergo a Sandmeyer-type reaction where it is treated with a radioactive iodide source, such as sodium iodide (Na131I), to yield the radioiodinated aryl compound. epfl.ch
An alternative and often more stable approach involves the use of triazenes. Triazenes can be considered as protected forms of diazonium compounds and are more stable for storage. epfl.chnumberanalytics.com They are synthesized by reacting a diazonium salt with a secondary amine. googleapis.com The triazene can then be cleaved under specific conditions to generate the diazonium species in situ for subsequent radioiodination. epfl.ch This method, however, can be less popular due to the need for synthesizing a modified precursor, the potential for side reactions, and the requirement of using the precursor in large excess. epfl.ch
It is important to note that the high reactivity of the intermediate aryl cations or radicals in these reactions can lead to the formation of by-products, which necessitates subsequent purification steps. epfl.ch The primary application of this chemistry is for the synthesis of radioiodinated arenes, and its direct application for the synthesis of this compound is not a commonly reported method.
Methodologies for Radiochemical Purification and Quality Control in Research
The purity of this compound is paramount for its use in research to ensure that observed effects are due to the labeled compound and not impurities.
Chromatographic Separation Techniques (e.g., HPLC, Paper Chromatography)
Chromatographic methods are essential for the purification of this compound from unreacted radioiodide and other chemical impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purification and quality control of radiopharmaceuticals. For iodine-131 labeled compounds, reversed-phase HPLC is commonly employed. This method allows for the separation of the desired labeled compound from more polar impurities like free [131I]iodide. mdpi.com A simple and rapid isocratic reversed-phase system can enable the separation within a few minutes, which is advantageous from a radiation protection standpoint, especially when dealing with therapeutic amounts of radioactivity. mdpi.comresearchgate.net
Paper Chromatography: Paper chromatography is another established technique for assessing radiochemical purity. researchgate.net In this method, a strip of paper is used as the stationary phase, and a suitable solvent system acts as the mobile phase. The separation is based on the differential partitioning of the components between the two phases. For instance, in the quality control of some radioiodinated compounds, paper chromatography can effectively separate the labeled product from free iodide.
Radiochemical Purity Assessment for Research-Grade Reagents
Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. Current time information in Bangalore, IN. For research-grade this compound, this must be high to ensure the reliability of experimental results.
The assessment of radiochemical purity involves quantifying the percentage of activity corresponding to this compound relative to the total activity in the sample. This is typically achieved using the chromatographic techniques mentioned above, coupled with a radiation detector.
For example, in thin-layer chromatography (TLC), the Rf (retardation factor) values of the labeled compound and potential impurities are determined. mdpi.com The distribution of radioactivity along the chromatogram is measured using a radio-TLC scanner, allowing for the quantification of each radioactive species. A high radiochemical purity, often exceeding 95%, is desirable for research applications. tcichemicals.com
Interactive Table: Comparison of Chromatographic Techniques for Radiochemical Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Paper/Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase (paper or a thin layer of adsorbent) via capillary action. |
| Resolution | High | Moderate to High |
| Speed | Rapid | Generally slower than HPLC |
| Sensitivity | High | High |
| Quantification | Readily quantifiable with appropriate detectors. | Quantifiable with a radio-TLC scanner. |
| Application | Purification and quality control. | Primarily quality control. |
Optimization of Isotopic Enrichment and Specific Molar Activity in Synthesis
Isotopic Enrichment: Isotopic enrichment refers to the mole fraction of a specific isotope, in this case, iodine-131, within the total iodine content of the this compound molecules, expressed as a percentage. For many applications, a high isotopic enrichment is crucial. The starting [131I]NaI is typically produced with high isotopic purity. The synthesis methods should be designed to preserve this enrichment and avoid the introduction of non-radioactive iodine (127I).
Specific Molar Activity: Molar activity is the amount of radioactivity per mole of the compound (e.g., GBq/µmol). epfl.ch High molar activity is particularly important for receptor-binding studies and other applications where the labeled compound is present at very low concentrations to avoid saturating biological targets with the non-radioactive form of the compound. epfl.ch
To optimize specific molar activity, it is essential to:
Use high specific activity [131I]NaI: The starting radioiodide should have a high concentration of 131I relative to any carrier iodine (127I).
Minimize sources of carrier iodine: All reagents and solvents used in the synthesis must be of high purity and free from iodine contamination.
Efficient purification: The final purification step must effectively remove any unreacted iodide and other iodine-containing impurities.
The theoretical maximum specific activity of a radionuclide is determined by its half-life. For iodine-131, with a half-life of approximately 8.02 days, this value is substantial. Achieving a specific molar activity close to the theoretical maximum is a key goal in the synthesis of research-grade this compound.
Interactive Table: Key Parameters in this compound Synthesis
| Parameter | Definition | Importance in Research | Optimization Strategies |
| Radiochemical Purity | Percentage of total radioactivity in the form of this compound. Current time information in Bangalore, IN. | Ensures that biological or chemical effects are due to the target molecule. | Effective chromatographic purification (HPLC, TLC). |
| Isotopic Enrichment | Mole fraction of 131I relative to all iodine isotopes in the molecule. | Maximizes the signal from the radiolabel. | Use of high-purity starting materials. |
| Specific Molar Activity | Radioactivity per mole of iodanylmethane (GBq/µmol). epfl.ch | Crucial for high-sensitivity detection and receptor studies. | Use of no-carrier-added [131I]NaI, minimization of carrier iodine contamination. |
Chemical Reactivity and Mechanistic Studies of 131i Iodanylmethane
Fundamental Reaction Pathways and Mechanistic Elucidation
(131I)iodanylmethane, also known as methyl-131I iodide, is a methylated form of radioactive iodine that serves as a valuable tool in mechanistic and kinetic studies. Its reactivity is primarily characterized by the susceptibility of the carbon-iodine bond to cleavage, enabling it to participate in a variety of chemical transformations.
This compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org In these reactions, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the iodide ion. rammohancollege.ac.in The reaction proceeds via a single, concerted step where the bond to the nucleophile forms simultaneously as the carbon-iodine bond breaks. libretexts.orglibretexts.org This mechanism results in an inversion of the stereochemical configuration at the carbon center. rammohancollege.ac.in
The rate of these SN2 reactions is dependent on the concentration of both the this compound and the nucleophile, following second-order kinetics. libretexts.orglibretexts.org The reactivity of different nucleophiles towards this compound varies significantly. For instance, studies have shown the following order of reactivity for methylamines in aqueous solutions: Me₃N > Me₂NH > MeNH₂ > NH₃. oup.com The reaction with hydroxide (B78521) ions (OH⁻) is a classic example, producing methanol (B129727) and the iodide ion. libretexts.orgchemguide.co.uk The rate of this reaction is influenced by the solvent, with polar aprotic solvents generally favoring the SN2 pathway. spcmc.ac.in
The nature of the halogen also plays a critical role in the reaction rate. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making iodoalkanes the most reactive in nucleophilic substitution reactions. libretexts.org
A variety of nucleophiles have been studied in reaction with methyl iodide, providing insight into the factors governing nucleophilicity. These include:
Hydroxide ions (OH⁻): A common nucleophile that leads to the formation of alcohols. chemguide.co.uk
Amines: Such as trimethylamine, dimethylamine, methylamine, and ammonia, which lead to the formation of quaternary ammonium (B1175870) salts or methylated amines. oup.comoup.com
Sulfur nucleophiles: Thiosulfate (B1220275) (S₂O₃²⁻) and sulfite (B76179) (SO₃²⁻) ions are effective nucleophiles, with the rate of reaction being influenced by factors like ionic strength. researchgate.netcdnsciencepub.com The reaction with the thiocyanate (B1210189) ion (SCN⁻) has also been investigated. researchgate.net
Azide (B81097) ion (N₃⁻): Another potent nucleophile in SN2 reactions with methyl iodide. spcmc.ac.in
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Key Findings | References |
|---|---|---|---|
| Hydroxide (OH⁻) | Methanol | Classic SN2 reaction, rate depends on [CH₃I] and [OH⁻]. | libretexts.orgchemguide.co.uk |
| Ammonia (NH₃) & Methylamines | Methylated amines/quaternary ammonium salts | Reactivity order: Me₃N > Me₂NH > MeNH₂ > NH₃. | oup.comoup.com |
| Thiosulfate (S₂O₃²⁻) | Methylthiosulfate | Second-order reaction, rate constant and activation energy determined. | researchgate.netcdnsciencepub.com |
| Sulfite (SO₃²⁻) | Methylsulfite | Reaction rate is affected by ionic strength. | researchgate.netcdnsciencepub.com |
| Azide (N₃⁻) | Methyl azide | Solvent polarity affects reaction rate. | spcmc.ac.in |
Beyond nucleophilic substitution, this compound can also undergo reactions involving radical intermediates. These pathways are typically initiated by the input of energy, such as heat or ultraviolet (UV) light, which leads to the homolytic cleavage of the carbon-iodine bond. nih.govresearchgate.net
The photodissociation of methyl iodide has been extensively studied. researchgate.netaip.org Upon absorption of UV radiation, the C-I bond breaks, generating a methyl radical (CH₃•) and an iodine radical (I•). researchgate.net The process can be influenced by the wavelength of the UV light and the presence of a photocatalyst, such as titania, which can significantly increase the rate of photolysis. researchgate.net The decomposition of methyl iodide can also be initiated thermally, with iodide and hydrogen iodide being released at temperatures around 270 °C. nih.gov
The presence of other substances can also influence radical reactions. For example, the photolysis of methyl iodide in the presence of nitric oxide leads to the formation of other reactive species. royalsocietypublishing.org
This compound plays a crucial role in the study of organometallic reactions, particularly oxidative addition reactions with transition metal complexes. nih.govnih.govresearchgate.net In these reactions, the metal center is oxidized as it formally inserts into the carbon-iodine bond.
A well-documented example is the reaction of this compound with square planar d⁸ transition metal complexes, such as those of rhodium(I). nih.govnih.gov The mechanism is generally considered to be SN2-like, involving a nucleophilic attack by the metal center on the methyl group of the iodomethane (B122720). nih.govresearchgate.net This leads to the formation of an octahedral d⁶ metal complex. nih.gov The rate of these oxidative addition reactions is influenced by the nature of the ligands on the metal complex and the solvent. nih.govrsc.org For example, more basic phosphine (B1218219) ligands on a rhodium center can accelerate the reaction. nih.gov
This compound also reacts with other organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orglibretexts.orgorganicchemistrytutor.com These reagents are potent nucleophiles and readily displace the iodide ion to form new carbon-carbon bonds. libretexts.orglibretexts.org The reaction with Grignard reagents, for instance, is a standard method for the formation of alkanes. libretexts.org
Table 2: Interactions of this compound with Organometallic Species
| Reagent/Catalyst Type | Reaction Type | Product Type | Mechanistic Details | References |
|---|---|---|---|---|
| Rhodium(I) complexes | Oxidative Addition | Rhodium(III) methyl complex | SN2-like mechanism with nucleophilic attack by the metal. | nih.govnih.govresearchgate.net |
| Platinum(II) complexes | Oxidative Addition | Platinum(IV) methyl complex | Rate is influenced by electronic and steric effects of ligands. | rsc.org |
| Grignard reagents (RMgX) | Nucleophilic Substitution | Alkane (R-CH₃) | Forms a new C-C bond by displacing the iodide ion. | libretexts.orgorganicchemistrytutor.com |
| Organolithium reagents (RLi) | Nucleophilic Substitution | Alkane (R-CH₃) | Highly reactive nucleophiles that readily form C-C bonds. | libretexts.orglibretexts.orgorganicchemistrytutor.com |
Kinetics and Thermodynamics of this compound Transformations
The study of the kinetics and thermodynamics of reactions involving this compound provides quantitative insights into the factors that control its reactivity.
The rates of reactions involving this compound are quantified by reaction rate constants (k), and the temperature dependence of these rates is described by the activation energy (Ea). For the SN2 reactions of methyl iodide with various nucleophiles, second-order rate constants have been determined. oup.comresearchgate.netcdnsciencepub.com
For example, the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution has been studied in detail, yielding specific rate constants and activation energies. researchgate.netcdnsciencepub.com The activation energy for the reaction with the sulfite ion is reported to be 18.6 kcal/mol, while for the thiosulfate ion it is 19.4 kcal/mol. researchgate.net The reaction with the thiocyanate ion has an activation energy of 19.95 kcal/mol. researchgate.net Computational studies have also been employed to predict the activation energies for SN2 reactions of methyl iodide with nucleophiles like NH₂OH and NH₂O⁻. researchgate.netnih.gov
In the context of oxidative addition, kinetic studies of the reaction of methyl iodide with rhodium complexes have shown second-order behavior with large negative activation entropies, consistent with an SN2 mechanism. nih.gov
The thermodynamics of the reaction between iodine and methane (B114726) to form methyl iodide and hydrogen iodide have been investigated, providing data on the heat of formation of methyl iodide. nist.govacs.org The dissolution of gaseous methyl iodide into aqueous solutions is a physical process governed by Henry's law, and the standard heat of solution into water has been determined to be 7.2 kcal/mol. tandfonline.com The subsequent hydrolysis in aqueous solution is a thermodynamically driven process. tandfonline.com
The formation of a complex between methyl iodide and iodine has been studied, with a heat of formation of -4.5 kcal/mol and an entropy of formation of -25.8 cal/deg/mol. aip.org
Table 3: Kinetic and Thermodynamic Data for this compound Reactions
| Reaction | Parameter | Value | References |
|---|---|---|---|
| CH₃I + SO₃²⁻ | Activation Energy (Ea) | 18.6 kcal/mol | researchgate.netcdnsciencepub.com |
| CH₃I + S₂O₃²⁻ | Activation Energy (Ea) | 19.4 kcal/mol | researchgate.netcdnsciencepub.com |
| CH₃I + SCN⁻ | Activation Energy (Ea) | 19.95 kcal/mol | researchgate.net |
| Dissolution of CH₃I in water | Standard Heat of Solution (ΔH°) | 7.2 kcal/mol | tandfonline.com |
| CH₃I + I₂ complex formation | Heat of Formation (ΔH°) | -4.5 kcal/mol | aip.org |
| CH₃I + I₂ complex formation | Entropy of Formation (ΔS°) | -25.8 cal/deg/mol | aip.org |
Solvent Effects and Catalytic Influence on Reactivity
The reactivity of this compound, as with many organic compounds, is significantly influenced by its chemical environment, particularly the solvent and the presence of catalysts. Solvents can alter reaction rates and stability by stabilizing or destabilizing reactants, products, and, most importantly, the transition state of a reaction. wikipedia.orgresearchgate.net Factors such as solvent polarity, dielectric constant, and specific solute-solvent interactions like hydrogen bonding play a crucial role. wikipedia.orgrsc.org
Catalysts can provide alternative reaction pathways with lower activation energies, thereby increasing reaction rates. Research into the thermal decomposition of gaseous this compound has demonstrated a significant catalytic effect. In the absence of a catalyst, a high temperature is required to achieve substantial decomposition. However, the introduction of materials such as silica (B1680970) gel can lower this temperature. The effect is even more pronounced when the silica gel is impregnated with metal compounds, indicating a strong catalytic influence on the degradation of this compound. researchgate.net
Detailed findings from these studies show that while uncatalyzed decomposition requires temperatures over 700°C for near-complete breakdown, catalyzed reactions achieve the same efficiency at much lower temperatures. researchgate.net
Table 1: Catalytic Influence on the Thermal Decomposition of this compound
| Condition | Catalyst | Temperature for 97–99% Decomposition (°C) | Reference |
|---|---|---|---|
| Uncatalyzed | None | 770 ± 15 | researchgate.net |
| Catalyzed | KSKG Silica Gel | 540 ± 10 | researchgate.net |
| Catalyzed | KSKG Silica Gel with Ni/Cu Compounds (8-10 wt%) | 465 ± 20 | researchgate.net |
| Catalyzed | KSKG Silica Gel with NiO (8 wt%) | 450 ± 20 | researchgate.net |
Investigating Radiolytic Stability and Degradation Processes
The utility of any radiolabeled compound is intrinsically linked to its stability against decomposition caused by its own radiation, a process known as radiolysis. For this compound, the primary driver of instability is the radioactive decay of the Iodine-131 (B157037) atom. osti.govdrugbank.com The 131I nucleus decays via beta emission, transforming into a stable Xenon-131 (131Xe) atom and releasing a high-energy beta particle (electron). osti.govpatsnap.com This transmutation event has two major consequences for the molecule's stability:
Recoil Energy: The newly formed 131Xe nucleus recoils with a significant kinetic energy (a most probable value of 2.68 eV) which can be sufficient to break the Carbon-Iodine bond. osti.gov
Electronic Excitation: The emission of a beta particle alters the electronic structure of the atom, leaving behind a positively charged 131Xe+ cation, which further destabilizes the molecule. osti.gov
Studies using ab initio molecular dynamics have shown that this compound is one of the more resistant radioiodine species to decomposition in the gas phase, compared to compounds like molecular iodine (I2) or hypoiodous acid (HIO). osti.gov However, its stability is greatly reduced when adsorbed onto surfaces. For example, a graphite (B72142) surface was found to significantly enhance the fragmentation of the molecule following radioactive decay. osti.gov
The primary degradation process for this compound, aside from thermal decomposition, is radiolysis, which can lead to the cleavage of the C-I bond and the liberation of free 131I. osti.govchemicalbook.com This free radioiodine can exist in various forms, and its volatility is a significant concern, particularly in acidic solutions which can oxidize iodide to the more volatile elemental iodine. umich.edu The stability of the compound is also affected by storage conditions; exposure to light and moisture can cause non-radiolytic decomposition, often indicated by a discoloration of the sample due to the formation of free iodine. chemicalbook.com To minimize radiolytic degradation, it is often recommended to maintain radioiodine solutions at low (dilute) concentrations. umich.edu
Table 2: Factors Influencing the Stability and Degradation of this compound
| Factor | Effect | Notes | Reference |
|---|---|---|---|
| Radioactive Decay | Causes bond rupture through recoil and electronic effects. | The primary intrinsic degradation pathway. Results in the formation of 131Xe. | osti.gov |
| Temperature | Induces thermal decomposition at elevated temperatures. | Decomposition occurs above 450°C, even with catalysts. | researchgate.net |
| Adsorption on Surfaces | Enhances radiolytic fragmentation. | Graphite surfaces have been shown to catalyze decomposition post-decay. | osti.gov |
| Solution pH | Acidic conditions increase volatility of degradation products. | Enhances the oxidation of released iodide to elemental iodine (I2). | umich.edu |
| Light and Moisture | Causes chemical decomposition. | Leads to the liberation of free iodine. | chemicalbook.com |
| Concentration | Higher concentration can increase the rate of radiolytic decomposition. | Maintaining dilute solutions is recommended to enhance stability. | umich.edu |
Applications of 131i Iodanylmethane in Pre Clinical and in Vitro Research
Utilization as a Radiotracer in Biochemical Pathway Elucidation (Non-Human Systems)
(131I)iodanylmethane is a valuable tracer for investigating biochemical pathways, particularly those involving methylation, a fundamental biological process. The radioactive iodine-131 (B157037) atom allows for sensitive detection and quantification of the methylated products, providing insights into reaction mechanisms and kinetics in non-human biological systems.
The transfer of methyl groups is a critical step in numerous cellular processes, including DNA regulation and protein function. This compound can be employed to study these processes in vitro. For instance, it has been observed that methyl iodide can induce an adaptive response in E. coli by methylating the O6-methylguanine-DNA methyltransferase, a key enzyme in DNA repair. This highlights the utility of this compound as a probe to investigate the response of cellular machinery to alkylating agents.
In such studies, isolated cellular fractions (e.g., nuclei, mitochondria, or cytosol) or subcellular components like purified enzymes are incubated with this compound. The radioactive methyl group is transferred to target molecules, and the resulting radiolabeled products can be identified and quantified using techniques like autoradiography or scintillation counting. This allows researchers to identify the targets of methylation and to study the activity of methyltransferase enzymes.
Interactive Data Table: Examples of Methylation Studies with Methyl Iodide
| Organism/System | Target of Methylation | Research Focus | Potential Application of this compound |
| E. coli | O6-methylguanine-DNA methyltransferase | Induction of adaptive DNA repair response | Tracing the methylation of the enzyme to quantify the induction of the adaptive response. |
| Isolated rat liver microsomes | Various xenobiotics | Detoxification pathways | Quantifying the rate and extent of xenobiotic methylation by microsomal enzymes. |
| Plant cell cultures | Pectin (B1162225) | Cell wall biosynthesis | Elucidating the enzymatic steps involved in pectin modification. |
The reactivity of the methyl group in iodanylmethane makes it a useful tool for probing the active sites of enzymes. A notable example is its use in studying thiolenzymes, where it can alkylate sulfhydryl groups (-SH) within the enzyme's active site. By comparing the reaction rates and activation parameters of methyl iodide with those of a more polar counterpart, iodoacetamide, researchers can infer the polarity of the microenvironment of the active site. nih.gov
For example, studies with thiolsubtilisin, an artificial thiolenzyme, have shown that the rate of alkylation with methyl iodide is significantly higher than with iodoacetamide, suggesting that the active site's -SH group is located in a non-polar environment. nih.gov The use of this compound in such experiments would allow for more sensitive detection of the alkylated enzyme, facilitating kinetic studies and the identification of the modified amino acid residues.
Interactive Data Table: Probing Thiolenzyme Active Sites
| Enzyme | Probe | Parameter Measured | Finding | Implication for this compound Use |
| Thiolsubtilisin | Methyl iodide vs. Iodoacetamide | Alkylation rate, Activation enthalpy (ΔH), Activation entropy (ΔS) | Methyl iodide reacts ~20 times faster; lower ΔH* and ΔS* compared to glutathione. nih.gov | This compound would enable more precise quantification of alkylation rates at lower concentrations. |
| Papain | Methyl iodide | Reactivity of Cys-25 | To determine the accessibility and reactivity of the active site cysteine. | Radiolabeling would allow for stoichiometric determination of active sites. |
Role in Non-Clinical Drug Discovery and Development Processes
In the realm of drug discovery, radiolabeled compounds are indispensable for characterizing the interaction of potential drug candidates with their biological targets. This compound can serve as a precursor for the synthesis of such radiolabeled molecules.
Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity and specificity of a drug for its receptor. nih.gov In these assays, a radiolabeled ligand is incubated with a preparation of the target receptor (e.g., cell membranes or purified receptors). The amount of bound radioactivity is then measured to determine the binding characteristics.
This compound can be used as a methylating agent to synthesize radiolabeled ligands for these assays. For example, a precursor molecule with a suitable functional group (e.g., an amine or a thiol) can be reacted with this compound to introduce the radioactive methyl group. This approach has been utilized in the synthesis of various radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT), where a precursor is methylated using a radiolabeled methylating agent. The resulting radioligand can then be used in competitive binding assays to determine the binding affinity of unlabeled drug candidates. nih.govnih.gov
Interactive Data Table: Synthesis of Radioligands for Binding Assays
| Radiotracer Class | Precursor Functional Group | Labeling Agent | Resulting Radioligand | Application |
| Muscarinic Receptor Ligands | Secondary Amine | [123I]Methyl iodide | [123I]N-methyl-4-iododexetimide | In vitro and in vivo characterization of muscarinic receptor binding. nih.gov |
| Dopamine D2 Receptor Ligands | Secondary Amine | [11C]Methyl iodide | (N-[11C]methyl)benperidol | PET investigation of D2 receptor binding. researchgate.net |
| Fibroblast Activation Protein Inhibitors (FAPI) | Stannyl precursor | Na[131I] | [131I]-FAPI | In vitro and in vivo evaluation for cancer theranostics. nih.gov |
Understanding the metabolic fate of a drug candidate is crucial for its development. In vitro metabolism studies are often conducted using isolated enzyme systems, such as liver microsomes, or tissue homogenates. springernature.com These preparations contain the enzymes responsible for drug metabolism.
This compound, being a simple alkylating agent, is expected to be metabolized in vivo. Studies with inhaled methyl iodide-132 have shown that it is rapidly broken down, with the organically bound iodine being converted to iodide ions. To investigate the metabolic fate of this compound in vitro, it would be incubated with liver microsomes or tissue homogenates. The metabolites could then be separated using techniques like high-performance liquid chromatography (HPLC) and identified by their radioactivity. This would provide valuable information on the enzymes involved in its metabolism and the nature of the metabolic products. For example, studies on other 131I-labeled compounds have successfully identified metabolites in this manner. nih.gov
Interactive Data Table: In Vitro Metabolism Study Design
| In Vitro System | Purpose | Typical Enzymes Present | Expected Metabolites of this compound | Analytical Technique |
| Liver Microsomes | Study Phase I metabolism | Cytochrome P450 enzymes | [131I]Iodide, Formaldehyde (B43269) | Radio-HPLC, Radio-TLC |
| Liver S9 Fraction | Study Phase I and Phase II metabolism | Cytochrome P450s, UDP-glucuronosyltransferases, Sulfotransferases | [131I]Iodide, Formaldehyde, and potential conjugates | Radio-HPLC, Radio-TLC |
| Tissue Homogenates (e.g., lung, kidney) | Investigate tissue-specific metabolism | Various metabolic enzymes | Tissue-specific metabolite profiles | Radio-HPLC, Autoradiography of tissue slices |
Investigations in Material Science and Surface Chemistry
The use of radiotracers is a highly sensitive method for studying phenomena at the interface of materials and their environment. aip.org this compound can be utilized in this field to investigate surface reactions, adsorption, and the dynamics of molecules on various surfaces.
In a typical experiment, a surface of interest is exposed to this compound vapor or solution. The amount of radioactivity adsorbed onto the surface can be measured with high sensitivity, providing information on the adsorption kinetics and thermodynamics. For instance, studies on the adsorption of methyl iodide on Ni(111) surfaces have used calorimetry to measure the heat of adsorption. researchgate.net Using this compound would allow for the quantification of very low surface coverages.
Furthermore, the chemical reactivity of this compound on surfaces can be investigated. For example, the photoinduced dissociation of methyl iodide adsorbed on amorphous cerium oxide surfaces has been studied to understand the influence of the surface on the reaction dynamics. nsf.gov The use of a radiolabeled compound would enable the tracking of the iodine-containing fragments on the surface after dissociation. The reactions of methyl radicals, which can be formed from methyl iodide, on various transition metal surfaces have also been a subject of study, with implications for catalysis. nih.gov
Interactive Data Table: Applications in Material Science and Surface Chemistry
| Area of Investigation | Material/Surface | Technique | Information Gained | Relevance of this compound |
| Adsorption Energetics | Ni(111) single crystal | Single Crystal Adsorption Calorimetry (SCAC) | Heat of adsorption, sticking probability. researchgate.net | Sensitive quantification of adsorbed amount at very low coverages. |
| Photoinduced Reactions | Amorphous cerium oxide | Time-of-flight mass spectrometry | Ultrafast reaction dynamics, identification of intermediates and products. nsf.gov | Tracing the fate of iodine-containing species on the surface. |
| Catalytic Reactions | Transition metal surfaces (Co, Ni, Pd, Pt) | Radiolysis, Density Functional Theory (DFT) | Adsorption sites, reaction mechanisms of methyl radicals. nih.gov | Direct measurement of surface concentration of iodine-containing species. |
| Adsorption from Solution | Carbon/silver nanocomposites | Batch adsorption studies | Adsorption capacity and kinetics for iodide. researchgate.net | While not directly using iodanylmethane, demonstrates the utility of 131I for adsorption studies. |
Adsorption and Chemisorption Dynamics on Advanced Materials
This compound is instrumental in studying the adsorption and chemisorption of volatile organic iodides on a range of advanced materials. This research is particularly relevant to the development of effective capture technologies for radioactive iodine species, which are of concern in the nuclear industry. The use of a radiolabeled compound allows for precise measurement of adsorption capacities and kinetics, even at very low concentrations.
Advanced materials such as zeolites and metal-organic frameworks (MOFs) are extensively studied for their potential to capture methyl iodide. The dynamics of adsorption, including the rate and strength of interaction, are critical parameters in assessing the performance of these materials. For instance, studies have investigated the adsorption of methyl iodide on various adsorbents, providing data on their uptake capacities.
Interactive Data Table: Adsorption Capacities of Various Materials for Methyl Iodide
| Material | Adsorption Capacity (mg/g) | Conditions |
| COF-TAPT | 1530 | Static, 75 °C |
| SCU-COF-2 | 1450 | Static, 75 °C |
| MOF-199 | 156.7 | 134 ppm, 303 K |
| AgZ | 75 | Not specified |
| NaZ | 33 | Not specified |
The adsorption process can involve both physisorption, driven by weaker van der Waals forces, and chemisorption, which entails the formation of stronger chemical bonds. In the case of silver-impregnated zeolites (AgZ), for example, the interaction is believed to be a significant mechanism for the adsorption of methyl iodide. ornl.gov The kinetics of these processes, detailing how quickly equilibrium is reached, are crucial for the design of efficient filtration systems. Research has explored the adsorption kinetics of methyl iodide on modified carbon fabrics, demonstrating the influence of different impregnating agents on the rate of uptake. researchgate.net
Surface Functionalization with Radiomethyl Moieties
The introduction of radiomethyl moieties onto surfaces is a key technique in various research areas, including the development of radiolabeled compounds and the study of surface-molecule interactions. While direct studies detailing the use of this compound for this purpose are not abundant in the available literature, the principles of surface functionalization using similar alkyl halides are well-established.
Surface functionalization involves the chemical modification of a material's surface to impart new properties or functionalities. This can be achieved through various methods, including the grafting of polymers or the attachment of small molecules. For instance, polymer surfaces can be modified to introduce functional groups like hydroxyl, carboxyl, or amino groups, which can then serve as anchor points for further reactions. nih.gov Techniques such as surface-initiated atom transfer radical polymerization (ATRP) can be used to grow polymer brushes from a surface, creating a well-defined and functional interface. researchgate.net
In the context of radiolabeling, a compound like this compound could theoretically be used to introduce a radioactive methyl group onto a surface that has been pre-functionalized with a suitable nucleophile. This would create a radiolabeled surface that could be used in subsequent experiments to trace the fate of the surface material or to study the interactions of the surface with biological systems or other chemicals.
Environmental Fate and Transport Studies of Methyl Iodide Analogs
Understanding the environmental behavior of methyl iodide is crucial due to its role in the global iodine cycle and its potential as an atmospheric pollutant. This compound, as a tracer, facilitates the study of its transport and transformation in various environmental compartments.
Biotransformation Processes in Abiotic and Biotic Environmental Matrices
The transformation of methyl iodide in the environment can occur through both abiotic and biotic pathways. In soils, the degradation of methyl iodide can be influenced by factors such as soil type, moisture content, and temperature. For example, one study found that after 24 hours of fumigation with methyl iodide, about 43.6% had degraded in the soil. usda.govnih.gov The presence of certain chemicals, such as thiourea, has been shown to accelerate the degradation of methyl iodide in both soil and water. usda.govnih.gov
Biotic processes, particularly microbial activity, play a significant role in the transformation of iodine compounds. It is known that various microorganisms can mediate the methylation of inorganic iodide to form volatile methyl iodide. nih.gov This process involves the enzymatic transfer of a methyl group, often from S-adenosyl-L-methionine, to an iodide ion. nih.gov Conversely, microorganisms can also be involved in the degradation of methyl iodide. While specific pathways for the microbial degradation of this compound are not detailed in the provided search results, the general principles of microbial metabolism of organic halides suggest that processes like dehalogenation could occur. Furthermore, exposure to high levels of radioactive iodine, such as from 131I therapy, has been shown to alter the composition and metabolic activity of gut microbiota, indicating a direct interaction between radioactive iodine and microbial communities. nih.gov
Interactive Data Table: Fate of Methyl Iodide in a Soil Fumigation Experiment
| Fate Compartment | Percentage of Applied Methyl Iodide |
| Emitted to Air | 28.9% |
| Remained in Soil | 6.8% |
| Degraded in Soil | 43.6% |
| Unrecovered | ~20% |
Data from a 24-hour experiment in a 2-D soil chamber. usda.govnih.gov
Atmospheric Chemical Reactivity and Degradation Pathways
Once in the atmosphere, this compound is subject to chemical reactions that determine its persistence and impact. The primary degradation pathway for many volatile organic compounds in the troposphere is reaction with the hydroxyl radical (OH). copernicus.org While specific rate constants for the reaction of OH with methyl iodide were not found in the search results, data for other organic molecules indicate that this is a key removal mechanism. nih.govmdpi.comresearchgate.net
Another important atmospheric process is photolysis, the breakdown of a molecule by light. Methyl iodide can be photolyzed by solar radiation, particularly in the ultraviolet spectrum. rsc.org This process can lead to the formation of a methyl radical and an iodine atom. The quantum yield, which is the efficiency of a photochemical process, is a critical parameter in determining the rate of photolysis. For the photolysis of methyl iodide at 253.7 nm in a condensed phase at 77 K, the quantum yield of its removal was found to be 3.5 × 10⁻². rsc.org In the atmosphere, the photolysis of methyl iodide is a significant source of iodine atoms, which can then participate in catalytic cycles that affect ozone concentrations. frontiersin.org
The degradation products of this compound in the atmosphere will depend on the specific reaction pathways. Reaction with OH radicals would likely lead to the formation of formaldehyde and iodine-containing radicals. Photolysis directly produces a methyl radical and an iodine atom. These reactive species can then undergo further reactions in the atmosphere.
Theoretical and Computational Studies of 131i Iodanylmethane
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (131I)iodanylmethane, these methods provide insights into its electronic makeup, which governs its chemical behavior.
Molecular Orbital Analysis and Charge Distribution
The electronic structure of this compound is, for all practical purposes, identical to that of its non-radioactive counterpart, iodomethane (B122720) (CH₃I), as the isotopic substitution does not alter the electron count or nuclear charge. Molecular orbital (MO) theory describes the distribution of electrons within the molecule in terms of specific energy levels.
In iodomethane, the highest occupied molecular orbital (HOMO) is primarily a non-bonding orbital localized on the iodine atom (an n-orbital), while the lowest unoccupied molecular orbital (LUMO) is a σ* antibonding orbital associated with the carbon-iodine bond. soton.ac.uk This electronic arrangement is crucial for its reactivity, particularly in nucleophilic substitution reactions.
The significant difference in electronegativity between carbon (2.55) and iodine (2.66) results in a polar covalent C-I bond, though the polarity is less pronounced than in other halomethanes. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom. These calculations typically show a small positive charge on the carbon atom and a corresponding small negative charge on the iodine atom, with the hydrogen atoms also carrying a slight positive charge. This charge distribution influences how the molecule interacts with other polar molecules and ions.
Table 1: Illustrative Calculated Atomic Charges in Iodomethane This table presents typical values obtained from quantum chemical calculations. Actual values may vary depending on the level of theory and basis set used.
| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |
|---|---|---|
| C | +0.15 | -0.45 |
| I | -0.25 | -0.08 |
Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies)
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can predict the vibrational frequencies of molecules with a high degree of accuracy. acs.orgnumberanalytics.com These frequencies correspond to the stretching and bending motions of the bonds within the molecule and are the basis for infrared (IR) and Raman spectroscopy. numberanalytics.com
For this compound, the primary difference in its vibrational spectrum compared to stable iodomethane arises from the increased mass of the iodine atom (131 amu vs. 127 amu). According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. rsc.org Therefore, the C-¹³¹I stretching frequency will be lower than the C-¹²⁷I stretching frequency. This isotopic shift is a key signature that could be used to identify and quantify this compound. Quantum chemical software can calculate these frequencies numerically. nih.gov
Table 2: Predicted Isotopic Shift in the C-I Stretching Frequency Based on the principle of the harmonic oscillator model. Experimental and more precise computational values may vary.
| Isotopologue | Iodine Mass (amu) | C-I Stretch (Typical, cm⁻¹) | Predicted Shift from ¹²⁷I (cm⁻¹) |
|---|---|---|---|
| CH₃¹²⁷I | 126.9 | ~533 | 0 |
Reaction Mechanism Simulations and Potential Energy Surface Mapping
Understanding how this compound participates in chemical reactions is crucial for predicting its fate in biological or environmental systems. Computational simulations can map out the energetic landscape of a reaction, providing detailed mechanistic insights.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a system as a function of the positions of its atoms. chemrxiv.org For a chemical reaction, the path of lowest energy from reactants to products on the PES is the most likely reaction pathway. chemrxiv.org Computational methods can be used to explore and map these surfaces. researchgate.net For reactions like the common Sₙ2 reaction involving iodomethane, the PES features key stationary points: the reactants, a pre-reaction complex, a transition state, a post-reaction complex, and the products. acs.orgnih.gov
Transition State Identification and Barrier Heights
The transition state is the point of highest energy along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. nih.govaip.orgwikipedia.org Identifying the geometry and energy of the transition state is a primary goal of reaction mechanism simulations. osti.gov For the Sₙ2 reaction of this compound with a nucleophile (e.g., Cl⁻), the transition state would involve a pentacoordinate carbon atom where the C-I bond is partially broken and the new bond to the nucleophile is partially formed. acs.orgosti.gov
The energy difference between the reactants and the transition state is the activation energy or barrier height. nih.gov Computational methods can calculate this barrier, which is a critical parameter in determining the reaction rate. Various levels of theory, such as DFT and coupled-cluster methods like CCSD(T), can be employed to obtain accurate barrier heights. acs.orgosti.gov
Table 3: Illustrative Calculated Energy Profile for a Sₙ2 Reaction: Nu⁻ + CH₃¹³¹I → CH₃Nu + ¹³¹I⁻ Energies are relative to the reactants and are hypothetical values for demonstration.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Nu⁻ + CH₃¹³¹I | Reactants | 0.0 |
| Nu⁻---CH₃¹³¹I | Pre-reaction Complex | -10.5 |
| [Nu---CH₃---¹³¹I]⁻‡ | Transition State | +3.5 |
| CH₃Nu---¹³¹I⁻ | Post-reaction Complex | -15.0 |
Isotope Effects on Reaction Kinetics and Selectivity
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The substitution of ¹²⁷I with ¹³¹I can lead to a measurable KIE. Since the C-¹³¹I bond has a lower zero-point vibrational energy than the C-¹²⁷I bond, more energy is generally required to break it.
This means that reactions where the C-I bond is broken in the rate-determining step will be slightly slower for this compound than for iodomethane. wikipedia.org This is known as a primary KIE. The magnitude of the KIE (k₁₂₇/k₁₃₁) can provide valuable information about the transition state structure. cdnsciencepub.com While often small for heavy atoms like iodine, these effects can be significant in understanding reaction mechanisms. aip.orgresearchgate.net Computational models can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactant and the transition state for both isotopologues. cdnsciencepub.com
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations are excellent for describing individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. nih.govdntb.gov.ua MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system. mdpi.com
For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. researchgate.net These simulations can provide insights into solvation structures, diffusion rates, and the dynamics of binding to a target site. The primary adaptation of a standard iodomethane force field for this compound would be to adjust the atomic mass of the iodine atom. This would affect the dynamic properties of the molecule, such as its velocity and vibrational periods, while the intermolecular interaction parameters would remain unchanged.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment plays a critical role in dictating the behavior of solute molecules by influencing their conformation, stability, and chemical reactivity. mdpi.com For this compound, a polar molecule, the choice of solvent significantly impacts the kinetics of its reactions, most notably nucleophilic substitution (SN2) reactions. Computational models, from implicit solvent models to explicit molecular dynamics simulations, have been employed to dissect these interactions.
Reactive molecular dynamics simulations of analogous methyl transfer reactions, such as the Menshutkin reaction, confirm this principle. nih.gov Studies show a strong catalytic effect in polar solvents like water, methanol (B129727), and acetonitrile, whereas nonpolar solvents like cyclohexane (B81311) result in a higher activation barrier. nih.gov Density Functional Theory (DFT) calculations on the oxidative addition of methyl iodide to organometallic complexes have also quantified these effects, showing a distinct difference in activation energies when calculated in the gas phase versus in polar solvents like chloroform (B151607) or methanol. rsc.org
Table 1: Predicted Solvent Effects on the Reactivity of this compound in SN2 Reactions This table is generated based on established theoretical principles of solvent effects on SN2 reactions.
| Solvent Type | Dielectric Constant (ε) | Key Interaction Type | Predicted Effect on Activation Energy (Ea) | Predicted Effect on Reaction Rate |
|---|---|---|---|---|
| Nonpolar (e.g., Hexane) | Low (~2) | van der Waals forces | High | Slow |
| Polar Aprotic (e.g., Acetonitrile) | High (~37) | Dipole-dipole interactions | Lowered | Accelerated |
| Polar Protic (e.g., Methanol, Water) | High (33, 78) | Hydrogen bonding | Significantly Lowered | Highly Accelerated |
Interactions with Biomolecules and Material Surfaces (In Silico)
In silico methods are crucial for predicting how this compound interacts with complex biological systems and functional materials, providing insights into its potential as a methylating agent and its capture by sorbents.
Interactions with Biomolecules: this compound is a potent electrophilic methylating agent. Computationally, its reactivity towards biomolecules can be modeled by studying its interaction with nucleophilic sites present in amino acids and nucleic acids. The primary mechanism is an SN2 reaction where the electrophilic methyl group is transferred to a nucleophilic atom (such as nitrogen, sulfur, or oxygen) in a biomolecule.
Computational studies on the methylation of amino acid residues show that sites like the sulfur atom in cysteine, the nitrogen atoms in the imidazole (B134444) ring of histidine, and the carboxylate groups of aspartate and glutamate (B1630785) are potent nucleophiles. While direct computational studies on this compound are specific, research on analogous methylation reactions provides a clear framework. ustc.edu.cn For instance, studies on N-methylated glycine-iodide clusters offer a molecular-level understanding of the binding sites and conformational changes that occur post-methylation. researchgate.netnih.gov Molecular dynamics simulations can further elucidate how this compound might diffuse and orient itself within the complex electrostatic environment of a protein or DNA strand prior to reaction, with interactions being largely governed by dynamic contacts with electronegative sites. acs.orgbioorganica.com.ua
Interactions with Material Surfaces: The capture of volatile radioactive methyl iodide is critical in various contexts. Computational screening and mechanistic studies have identified promising materials for its adsorption.
Activated Carbon: Density Functional Theory (DFT) calculations have been used to investigate the capture of methyl iodide on adsorbents like triethylenediamine (TEDA) impregnated activated carbon. researchgate.net These studies reveal that the capture mechanism is driven by the dissociation of the CH₃I molecule, a process known as alkylation, where the methyl group binds to the TEDA molecule. researchgate.net The activation barrier for this C-I bond dissociation is significantly lowered by the presence of TEDA, from 2.27 eV on unimpregnated carbon to just 0.1 eV on the impregnated surface. researchgate.net
Metal-Organic Frameworks (MOFs): Large-scale computational screening, often aided by machine learning, has explored vast libraries of MOFs for their efficacy in capturing methyl iodide. rsc.org These studies correlate structural and chemical features—such as pore size, surface area, and the presence of specific functional groups or open metal sites—with adsorption capacity. rsc.org The analysis of these large datasets helps identify top-performing MOFs and reveals complex structure-function relationships that guide the design of new, highly effective sorbent materials. rsc.org
Table 2: Summary of In Silico Findings on this compound Interactions This table summarizes key findings from computational studies on the interaction of methyl iodide with various surfaces and molecules.
| Interacting Species | Computational Method | Key Finding | Reference |
|---|---|---|---|
| TEDA-Activated Carbon | DFT | Adsorption is driven by the alkylation of TEDA; the activation energy for C-I bond breaking is drastically reduced. | researchgate.net |
| Metal-Organic Frameworks (MOFs) | GCMC, Machine Learning | Adsorption capacity is strongly linked to the porous and chemical structure; specific features can be mapped to performance. | rsc.org |
| Amino Acids (e.g., Glycine) | NIPES, DFT | Provides insight into binding sites and conformational structures of the resulting methylated amino acid-iodide clusters. | researchgate.netnih.gov |
| Rhodium Complexes | DFT | The reaction proceeds via an SN2 nucleophilic attack by the metal center on the methyl iodide. | scispace.com |
Predicting Radiolytic Consequences and Molecular Fragmentation
The presence of the 131I radioisotope means that this compound is subject to radiolysis, where the high-energy particles emitted during radioactive decay induce chemical decomposition. Computational modeling helps predict the primary fragmentation pathways and subsequent chemical reactions.
The C-I bond is the weakest in the molecule, with a bond dissociation energy significantly lower than that of the C-H bonds. Consequently, the primary and most significant radiolytic event is the homolytic cleavage of the carbon-iodine bond. researchgate.netresearchgate.net This fragmentation produces a methyl radical (•CH₃) and an iodine atom radical (•I). nsf.gov
CH₃¹³¹I + γ → •CH₃ + •¹³¹I
Theoretical simulations, including pump-probe simulations of the analogous photodissociation process, confirm that upon excitation, the molecule rapidly dissociates along the C-I coordinate. aip.org Once formed, these primary radical species can engage in a variety of secondary reactions, depending on the surrounding medium.
Hydrogen Abstraction: The highly reactive methyl radical can abstract a hydrogen atom from a neighboring solvent molecule (represented as R-H) to form stable methane (B114726) (CH₄). researchgate.net This is a major pathway observed in the radiolysis of methyl iodide in hydrocarbon solvents. researchgate.netresearchgate.net
Radical Recombination: The methyl radical can recombine with an iodine atom to reform methyl iodide, or two methyl radicals can combine to form ethane (B1197151) (C₂H₆). researchgate.netacs.org
Reactions in Aqueous Solution: In aqueous media, the process is more complex due to the radiolysis of water itself, which produces species like hydrated electrons (e⁻ₐq) and hydroxyl radicals (•OH). The hydrated electron readily reacts with methyl iodide to produce a methyl radical and an iodide ion (I⁻). nsf.gov
Quantum chemistry methods can be used to predict the radiolytic stability of molecules by calculating parameters like bond orders and energies. For this compound, these calculations consistently point to the C-I bond as the site of initial fragmentation, which aligns with experimental radiolysis data. researchgate.netresearchgate.net
Table 3: Predicted Primary Events and Products in the Radiolysis of this compound This table outlines the principal molecular fragmentation steps and resulting chemical species based on theoretical predictions and experimental radiolysis studies.
| Radiolytic Event | Description | Primary Products | Common Secondary Products | Reference |
|---|---|---|---|---|
| Primary Fragmentation | Homolytic cleavage of the weakest bond due to energy absorption from radiation. | •CH₃ (Methyl radical), •¹³¹I (Iodine atom) | - | researchgate.netresearchgate.netnsf.gov |
| Secondary Reaction (H-Abstraction) | The methyl radical removes a hydrogen atom from a solvent or other molecule. | CH₄ (Methane) | - | researchgate.netacs.org |
| Secondary Reaction (Recombination) | Two radicals combine to form a stable molecule. | C₂H₆ (Ethane) | - | researchgate.netacs.org |
| Reaction with Hydrated Electron | In aqueous solution, reductive cleavage induced by electrons from water radiolysis. | •CH₃ (Methyl radical), I⁻ (Iodide ion) | - | nsf.gov |
Analytical Methodologies for 131i Iodanylmethane in Research Samples
Radiometric Detection and Quantification Techniques
Radiometric methods are the cornerstone of analyzing radiolabeled compounds like (131I)iodanylmethane. These techniques directly measure the radiation emitted by the iodine-131 (B157037) isotope.
Gamma Spectrometry for Activity Measurement
Gamma spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides. Since iodine-131 emits a prominent gamma-ray at 364 keV, this method is highly suitable for its detection. mednexus.org
Principle: The sample is placed near a detector, typically a sodium iodide (NaI(Tl)) scintillator or a high-purity germanium (HPGe) semiconductor detector. iaea.org The detector absorbs the gamma rays, producing a signal proportional to the gamma-ray energy. The resulting energy spectrum allows for the identification of 131I and the calculation of its activity based on the number of counts in the 364 keV peak. mednexus.orgiaea.org
Application: It is widely used for in vivo measurements, such as quantifying 131I uptake in the thyroid gland, and for analyzing environmental and biological samples. oup.comnih.govnih.gov Portable gamma spectrometers are available for field measurements. mednexus.org
Findings: Studies have demonstrated the use of hand-held gamma spectrometers with NaI(Tl) probes for measuring 131I activity in thyroids, with minimum detectable activities reported as low as 26.6 Bq. oup.comnih.gov HPGe detectors offer superior energy resolution compared to NaI(Tl) detectors, which is advantageous when multiple gamma-emitting isotopes are present. iaea.org However, NaI(Tl) detectors are still commonly used due to their high efficiency and lower cost. mednexus.orgiaea.org
Table 1: Comparison of Common Gamma Spectrometry Detectors for 131I Detection
| Detector Type | Advantages | Disadvantages |
|---|---|---|
| Sodium Iodide (NaI(Tl)) | High detection efficiency, lower cost, can be used in portable devices. mednexus.orgiaea.org | Poor energy resolution, sensitive to temperature changes. iaea.org |
| High-Purity Germanium (HPGe) | Excellent energy resolution, allows for discrimination of multiple isotopes. iaea.org | Lower detection efficiency than NaI, requires cooling. iaea.org |
| Cadmium Zinc Telluride (CZT) | Good energy resolution (between NaI and HPGe), operates at room temperature. mednexus.org | Difficult to produce in large volumes. mednexus.org |
Scintillation Counting for Beta Emission Quantification
Iodine-131 decays primarily through beta emission, which can be efficiently quantified using liquid scintillation counting (LSC). creative-proteomics.com
Principle: The sample containing this compound is mixed with a liquid scintillation cocktail. The beta particles emitted by 131I interact with the scintillator molecules, producing photons of light. These light flashes are detected by photomultiplier tubes in a liquid scintillation counter, and the count rate is proportional to the activity of 131I in the sample.
Application: LSC is particularly useful for quantifying low levels of 131I in various research samples, including biological fluids and tissues. rsna.org It offers higher counting efficiencies for beta emitters compared to gamma counting. rsna.orgbmj.comnih.gov
Findings: Research has shown that LSC can achieve a counting efficiency of 60% for 131I in serum samples. rsna.org The technique is sensitive to "quenching," where the presence of color or chemicals in the sample can reduce the light output and thus the apparent count rate. rsna.org However, methods for quench correction are available. nih.gov
Autoradiography in Research Samples (e.g., Thin-Layer Plates, Tissue Sections)
Autoradiography provides a spatial map of the distribution of radioactivity within a sample.
Principle: A sample, such as a thin-layer chromatography (TLC) plate or a frozen tissue section, is placed in close contact with a radiation-sensitive film or a phosphor imaging plate. The radiation emitted from the this compound exposes the film or plate, creating an image that reveals the location and relative concentration of the radiolabeled compound.
Application: This technique is invaluable for visualizing the distribution of 131I-labeled compounds in tissues and for assessing the purity of radiolabeled products separated by TLC. mdpi.comnih.gov It has been used to confirm the accumulation of 131I-labeled compounds in tumors and other tissues. nih.govresearchgate.net
Findings: Autoradiography of tumor sections has demonstrated specific uptake of 131I-labeled probes. nih.gov The technique can be quantitative, where the density of the autoradiographic image is related to the amount of radioactivity present. nih.gov
Chromatographic Separation and Identification (Non-Clinical Matrices)
Chromatographic techniques are essential for separating this compound from other compounds in a mixture, such as reaction byproducts or metabolites, before quantification.
Gas Chromatography (GC) for Volatile Samples and Products
Given the volatile nature of iodanylmethane, gas chromatography is a suitable method for its separation and analysis.
Principle: The sample is vaporized and injected into a GC column. An inert carrier gas moves the volatile components through the column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected. For radiolabeled compounds, a radioactivity detector can be coupled with the GC system.
Application: GC is used to analyze the purity of this compound and to study its reactions and metabolism. It can be combined with mass spectrometry (GC-MS) to identify unknown volatile compounds. nucon-int.comnih.gov
Findings: Studies have utilized radio-gas chromatography to analyze the products of reactions involving radiolabeled methanol (B129727) and methyl iodide. iaea.org In the context of nuclear air cleaning systems, GC-MS is used to identify organic compounds, including methyl iodide, that may be adsorbed onto activated carbon. nucon-int.com
High-Performance Liquid Chromatography (HPLC) with Radiometric Detection
HPLC is a versatile technique for separating non-volatile or thermally unstable compounds.
Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. When analyzing radiolabeled compounds, the HPLC system is equipped with a radiometric detector placed in-line after the column. This allows for the detection and quantification of radioactive peaks as they elute. berthold.com
Application: HPLC with radiometric detection is a standard method for the quality control of radiopharmaceuticals, ensuring their radiochemical purity. berthold.commdpi.com It is also used in metabolic studies to separate and quantify radiolabeled metabolites. nih.gov
Findings: The combination of HPLC with radiometric detection has been successfully used to identify and quantify 14C-labeled methyl iodide adducts in DNA hydrolysates. nih.gov This highlights the power of coupling a high-resolution separation technique with sensitive radioactivity detection for analyzing the fate of labeled compounds in complex biological matrices.
Table 2: Summary of Analytical Methodologies for this compound
| Methodology | Principle | Typical Application | Key Findings/Considerations |
|---|---|---|---|
| Gamma Spectrometry | Measures characteristic gamma-ray emissions (364 keV for 131I). mednexus.org | In vivo thyroid uptake, quantification in environmental/biological samples. oup.comnih.govnih.gov | Detector choice (NaI vs. HPGe) depends on resolution needs; portable options available. mednexus.orgiaea.org |
| Scintillation Counting | Detects beta particle emissions via light production in a scintillator. creative-proteomics.com | Quantification of low-level 131I in liquid samples (e.g., serum). rsna.org | High efficiency for beta emitters; susceptible to quenching. rsna.orgbmj.comnih.gov |
| Autoradiography | Creates a spatial image of radioactivity distribution on a surface. | Visualizing distribution in tissue sections and on TLC plates. mdpi.comnih.gov | Provides qualitative and semi-quantitative spatial information. nih.gov |
| Gas Chromatography (GC) | Separates volatile compounds based on boiling point and column interaction. | Purity analysis of volatile this compound, reaction monitoring. nucon-int.comiaea.org | Requires a radioactivity detector for labeled compounds. |
| HPLC with Radiometric Detection | Separates compounds in a liquid phase followed by radioactivity detection. berthold.com | Quality control of radiochemicals, metabolic studies. nih.govmdpi.com | Standard for determining radiochemical purity. berthold.com |
Spectroscopic Characterization (for Analogues and Reaction Products)
Spectroscopic techniques are indispensable for the characterization of non-radioactive analogues and reaction products of this compound. These methods provide detailed information about molecular structure, chemical bonding, and elemental composition, which is crucial for verifying the synthesis and purity of precursor compounds and understanding their chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (for non-radioactive counterparts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of the non-radioactive counterpart of this compound, which is iodomethane (B122720) (methyl iodide). By analyzing the nuclear spin behavior in a magnetic field, NMR provides unambiguous information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In ¹H NMR spectroscopy, the three equivalent protons of the methyl group in iodomethane give rise to a single resonance signal. purdue.eduspectrabase.com The chemical shift of this singlet typically appears in the range of δ 2.1-2.2 ppm when dissolved in a solvent like chloroform-d (B32938) (CDCl₃). mpg.deresearchgate.net This downfield shift, compared to methane (B114726), is due to the deshielding effect of the electronegative iodine atom.
¹³C NMR spectroscopy provides complementary information. The single carbon atom of iodomethane also produces a single resonance. The chemical shift for this carbon is highly dependent on the solvent but is generally found in a distinct region of the spectrum. For instance, in acetone-d6, the ¹³C chemical shift is observed at approximately -20.5 ppm. The significant upfield shift is a characteristic feature of iodo-substituted alkanes, often referred to as the "heavy atom effect."
NMR is also used to study reaction kinetics and product formation, such as in the methylation of various substrates using iodomethane. mpg.deresearchgate.net For example, the reaction of 1-alkyl-3-methyl-imidazolium chloride with methyl iodide results in the formation of methyl chloride, a transformation that can be monitored by the appearance of new signals in the ¹H NMR spectrum. researchgate.net
Table 1: Typical NMR Chemical Shifts for Iodomethane (CH₃I)
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CDCl₃ | ~2.16 | Singlet |
| ¹³C | Acetone-d₆ | ~ -20.5 | Quartet (due to ¹JC-H coupling) |
Data compiled from various spectroscopic sources. mpg.deresearchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of chemical bonds in molecules like iodomethane. The FT-IR spectrum of iodomethane is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its C-H and C-I bonds. diva-portal.orgmenlosystems.com
The molecule belongs to the C₃v point group and has six fundamental vibrational modes. diva-portal.org The most prominent features in the mid-infrared spectrum include the symmetric C-H stretch (ν₁), the symmetric CH₃ deformation or "umbrella" mode (ν₂), the C-I stretch (ν₃), the degenerate asymmetric C-H stretch (ν₄), the degenerate CH₃ deformation (ν₅), and the CH₃ rock (ν₆). diva-portal.orgmenlosystems.com
High-resolution FT-IR studies have provided precise line positions for these bands. For example, the symmetric C-H stretch (ν₁) is centered around 2971 cm⁻¹, while the asymmetric C-H stretch (ν₄) is found at approximately 3060 cm⁻¹. diva-portal.orgmenlosystems.com The C-I stretching vibration, a key indicator of the iodo-alkane functional group, appears at a much lower frequency, typically around 533 cm⁻¹. The exact positions and rotational-vibrational structures can be influenced by interactions such as Coriolis and Fermi resonances. diva-portal.org
FT-IR is also used as a quantitative analytical method for detecting iodomethane in various environments, such as in stack gas emissions, with established reference spectra available for this purpose. epa.gov
Table 2: Principal Infrared Vibrational Modes of Iodomethane (CH₃I)
| Vibrational Mode | Symmetry | Approximate Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ | A₁ | 2971 | Symmetric C-H Stretch |
| ν₂ | A₁ | 1252 | Symmetric CH₃ Deformation (Umbrella) |
| ν₃ | A₁ | 533 | C-I Stretch |
| ν₄ | E | 3060 | Asymmetric C-H Stretch |
| ν₅ | E | 1440 | Asymmetric CH₃ Deformation |
Data sourced from high-resolution spectroscopic studies. diva-portal.orgmenlosystems.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Speciation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of atoms on a material's surface. While not typically used for bulk analysis of this compound itself, XPS is critical for studying the interactions and reactions of iodomethane on various surfaces, which is relevant in fields like catalysis and materials science. nih.govcapes.gov.br
When a surface dosed with iodomethane is analyzed with XPS, core-level spectra for iodine (I 3d), carbon (C 1s), and the substrate elements are recorded. The binding energy of the photoelectrons is characteristic of the element and its oxidation state. For instance, the dissociation of iodomethane on a metal surface can be observed through changes in the C 1s and I 3d spectra. capes.gov.br The cleavage of the C-I bond leads to the formation of adsorbed methyl (CH₃) groups and iodine atoms, which exhibit different binding energies compared to the parent molecule.
Studies using intense X-ray pulses from free-electron lasers have employed XPS to investigate the ultrafast dissociation dynamics of iodomethane. nih.gov Following inner-shell ionization of the iodine atom, cascade Auger decays lead to the creation of multiple charges and complete fragmentation of the molecule, a process that can be tracked with time-resolved photoelectron spectroscopy. nih.gov Data for iodomethane is available in the NIST X-ray Photoelectron Spectroscopy Database. nist.govnist.gov
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique for the identification and purity assessment of iodomethane. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov
The electron ionization (EI) mass spectrum of iodomethane is relatively simple and highly characteristic. The molecular ion peak (M⁺), corresponding to the intact CH₃I⁺ molecule, is typically observed with high intensity at an m/z of 142. researchgate.nettandfonline.com The spectrum is also defined by prominent fragment ions resulting from the cleavage of the C-I and C-H bonds. The most common fragments include:
CH₃⁺: The methyl cation at m/z 15. researchgate.net
I⁺: The iodine cation at m/z 127. researchgate.net
The presence of the molecular ion at m/z 142 and the characteristic fragments at m/z 127 and 15 provides strong evidence for the identity of iodomethane. researchgate.nettandfonline.com Mass spectrometry can also identify impurities in a sample. For example, the presence of diiodomethane (B129776) (CH₂I₂) would be indicated by a molecular ion peak at m/z 268.
Advanced MS techniques, such as time-of-flight (TOF) mass spectrometry, have been used to study the interaction of iodomethane clusters with intense laser pulses, leading to the observation of multiply charged atomic ions of carbon and iodine (e.g., I²⁺, I³⁺). researchgate.netresearchgate.net Furthermore, isotopically labeled iodomethane (e.g., CD₃I or ¹³CH₃I) is used in conjunction with MS for quantitative studies, such as the labeling of peptides to determine their concentration in complex mixtures. rsc.org
Table 3: Key Mass-to-Charge (m/z) Ratios in the Electron Ionization Mass Spectrum of Iodomethane (CH₃I)
| m/z | Ion | Identity |
|---|---|---|
| 142 | [CH₃I]⁺ | Molecular Ion |
| 127 | [I]⁺ | Iodine Cation |
| 15 | [CH₃]⁺ | Methyl Cation |
Data derived from mass spectrometry studies. researchgate.nettandfonline.com
Derivatives and Analogues of 131i Iodanylmethane in Research
Synthetic Approaches to Substituted (131I)iodanylmethane Derivatives
The synthesis of derivatives of this compound involves creating analogues where a hydrogen atom on the methane (B114726) core is replaced by other halogens, alkyl or aryl groups, or various functional groups. These synthetic efforts are crucial for developing new research tools with tailored properties.
Synthesis of Halogenated and Alkyl/Aryl-Substituted Analogues
The creation of halogenated and substituted analogues of this compound requires versatile synthetic strategies, often involving multi-step processes.
Halogenated Analogues: The synthesis of mixed-halogen methanes containing Iodine-131 (B157037), such as (131I)iodobromomethane or (131I)iodochloromethane, can be approached through several routes. A common method is the halogen exchange reaction, a variant of the Finkelstein reaction, where a precursor like diiodomethane (B129776) or bromoiodomethane (B1195271) is treated with a source of radioactive iodide, Na[131I]. acs.org Another approach involves the free-radical halogenation of methane or its precursors. libretexts.org This method, however, can be difficult to control and may produce a mixture of products. savemyexams.com More specific methods might utilize copper-catalyzed halogenation of organoboranes or other precursors under controlled conditions. acs.orgbeilstein-journals.org The synthesis of these analogues allows researchers to study the effect of different halogens on the molecule's reactivity and stability. nih.gov
Alkyl/Aryl-Substituted Analogues: Producing derivatives like (131I)iodoethane or (131I)iodobenzylmethane involves forming a new carbon-carbon bond. This is typically achieved by synthesizing the desired non-radioactive iodoalkane or iodoarylalkane first, followed by a radioiodine exchange reaction. ijrpr.com For instance, an appropriate alcohol can be converted to an alkyl halide, which then undergoes nucleophilic substitution. ijrpr.com Modern cross-coupling reactions, such as those employing iron or copper catalysts, can link alkyl or aryl groups with precursors, which can then be iodinated. organic-chemistry.org The synthesis of these substituted compounds is fundamental to expanding the structural diversity of radiotracers. organic-chemistry.org
Incorporating Functional Groups for Specific Research Applications
Attaching functional groups (e.g., hydroxyl, amino, carboxyl) to the this compound core transforms it from a simple alkyl halide into a reactive building block for more complex probes. biotechacademy.dksolubilityofthings.com The presence of a functional group can dramatically alter a molecule's chemical properties and its potential interactions in a biological system. biotechacademy.dkpcbiochemres.com
Synthesis often begins with a precursor molecule that already contains the desired functional group and a leaving group suitable for radioiodine substitution. For example, to create (131I)iodomethanol, a starting material like chloromethanol (B13452849) could undergo nucleophilic substitution with Na[131I]. Similarly, derivatives like (131I)iodoacetic acid can be prepared from precursors like bromoacetic acid. These functionalized derivatives can then be conjugated to larger molecules, such as peptides or antibodies, to create target-specific radiotracers. uzh.ch The choice of functional group is critical, as it dictates the subsequent conjugation chemistry and can influence the final probe's biological activity. ecetoc.orglibretexts.org
Comparative Reactivity and Stability Assessments of Related Compounds
A primary challenge in the use of radioiodinated pharmaceuticals is the potential for in vivo deiodination, where the C-I bond is broken, leading to the release of free radioiodide. nih.gov This can compromise imaging quality and lead to off-target radiation exposure. Therefore, assessing the reactivity and stability of this compound analogues is of paramount importance.
Research indicates that the stability of the carbon-iodine bond is highly dependent on the hybridization of the carbon atom. nih.govosti.gov The C(sp³)–I bond, as found in this compound and its saturated derivatives, is generally considered the least stable in vivo compared to the C(sp²)–I bond in aryl or vinyl iodides. nih.govosti.govresearchgate.net This inherent instability often limits the application of simple radioiodinated alkanes. acs.org
However, studies have identified structural features that can enhance the stability of the C(sp³)–I bond. researchgate.net These include incorporating the iodinated carbon into a bulky framework or having the iodine as part of a 2-iodoethoxy group. researchgate.net The metabolic stability of a potential radiotracer is typically assessed in vitro using systems like liver microsomes or hepatocytes, which contain the enzymes responsible for metabolism. srce.hrif-pan.krakow.plnuvisan.com These assays measure parameters like the compound's half-life (t½) and intrinsic clearance (CLint) to predict its in vivo behavior. srce.hrif-pan.krakow.pl
Table 1: Comparative Stability of Carbon-Iodine Bonds This table provides a generalized comparison based on published findings.
| Bond Type | Example Compound Structure | General In Vivo Stability nih.govresearchgate.net | Influencing Factors |
|---|---|---|---|
| C(sp³)–I | R₃C–I (e.g., Iodomethane) | Low | Generally unstable; stability can be slightly improved if the carbon is part of a bulky group. researchgate.net |
| C(sp²)–I (Vinyl) | R₂C=CR–I | Moderate to High | Resonance stabilization provides greater stability than C(sp³)–I bonds. osti.gov |
| C(sp²)–I (Aryl) | Ar–I (e.g., Iodobenzene) | High | Generally the most stable C-I bond for in vivo applications. Stability is influenced by other ring substituents (e.g., phenols and anilines decrease stability). nih.gov |
Structure-Activity Relationship (SAR) Studies in Non-Clinical Research Models
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are used to understand how the chemical structure of a compound influences its biological activity. nih.gov For the derivatives of this compound, SAR studies would aim to identify which structural modifications lead to improved properties such as target binding affinity, selectivity, and metabolic stability. researchgate.netresearchgate.net
In a typical non-clinical SAR study, a series of analogues is synthesized where one part of the molecule is systematically varied. researchgate.net For instance, starting with a lead compound, researchers might synthesize analogues with different alkyl chain lengths, different halogen substituents, or various functional groups at different positions. researchgate.net These analogues are then tested in in vitro models (e.g., enzyme assays, cell-based binding assays) to measure their activity. nih.gov
While this compound itself is not a targeted agent, its derivatives could be designed to interact with specific biological targets. The SAR data gathered would be crucial for optimizing these interactions. For example, if a derivative is intended to inhibit an enzyme, SAR would explore how changes in size, lipophilicity, and electronic properties affect its inhibitory potency (IC₅₀) or binding affinity (Kd).
Table 2: Hypothetical SAR Study Outline for this compound Analogues This table illustrates the principles of an SAR study applied to hypothetical derivatives.
| Analogue Series | Structural Variation | Property to be Assessed | Research Goal |
|---|---|---|---|
| Halogenated Methane Series (e.g., [131I]CH₂Br, [131I]CH₂Cl) | Varying the second halogen (F, Cl, Br) | C-I bond stability, reactivity | Determine the effect of electronegativity and size of the second halogen on stability. nih.gov |
| Alkyl Iodide Series (e.g., [131I]C₂H₄I, [131I]C₃H₆I) | Increasing the alkyl chain length | Lipophilicity, cell membrane permeability | Optimize pharmacokinetics and non-specific binding. researchgate.net |
| Functionalized Series (e.g., [131I]CH₂OH, [131I]CH₂NH₂) | Introducing polar functional groups | Binding affinity to a target, solubility | Introduce specific interactions (e.g., hydrogen bonding) with a biological target. solubilityofthings.com |
Design and Development of Novel Radioiodinated Probes from this compound Scaffolds
The ultimate goal of synthesizing and studying derivatives of this compound is to develop novel radioiodinated probes for research. A "scaffold" is a core chemical structure that can be systematically modified to create a library of related compounds. uzh.ch While this compound is very small, its functionalized derivatives can act as reactive building blocks or "prosthetic groups" for labeling larger, more complex molecules that serve as the actual targeting vector. researchgate.netresearchgate.net
The design process for a new probe involves several key steps:
Target Identification: A biological target relevant to a research question (e.g., a specific receptor, enzyme, or transporter) is chosen.
Scaffold Selection: A larger molecule (the scaffold) known to have some affinity for the target is selected. biorxiv.org
Labeling Strategy: A strategy is devised to attach the radioisotope to the scaffold. This is where a functionalized derivative of this compound could be used. For example, a larger molecule with a free thiol (-SH) or amine (-NH₂) group could be reacted with a derivative like (131I)iodoacetyl chloride to form a stable covalent bond.
Optimization and Evaluation: SAR studies are conducted to optimize the structure of the final radiolabeled probe for high target affinity, selectivity, and favorable in vivo properties like stability and clearance. researchgate.net
This approach leverages the well-understood chemistry of small radioiodinated building blocks to create sophisticated molecular imaging tools for exploring complex biological systems in non-clinical settings. researchgate.net
Future Directions and Emerging Research Avenues for 131i Iodanylmethane
Integration with Advanced Pre-clinical Imaging Modalities for Mechanistic Studies
The utility of (131I)iodanylmethane as a radiolabeling agent is significantly amplified when its derivative compounds are studied using advanced pre-clinical imaging systems. These technologies allow for the non-invasive, longitudinal study of biological processes at the molecular level in living organisms. ansto.gov.auhsr.it The integration of probes synthesized from this compound with multimodal imaging techniques offers a powerful approach to elucidate disease mechanisms and evaluate therapeutic responses.
Advanced imaging modalities such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) provide detailed anatomical and functional information. ansto.gov.aunih.gov SPECT/CT, in particular, is a versatile functional imaging technique with significant translational potential in biomedical research and drug development. ansto.gov.au The combination of these techniques, known as multimodal imaging, enables the investigation of multiple physiological and molecular functions within a single subject, under identical conditions, and co-registered in the same orientation. ansto.gov.au For instance, a small molecule labeled with Iodine-131 (B157037) can be tracked using SPECT to understand its biodistribution and target engagement, while MRI provides high-resolution anatomical context. This is crucial for mechanistic studies, where understanding not just if a radiolabeled molecule reaches its target, but where and for how long, is essential.
Preclinical imaging with such radiolabeled probes is a cornerstone of modern translational biomedical research, providing a bridge between cellular studies and clinical applications. hsr.itnih.gov It allows researchers to characterize the phenotype of disease models, gain insights into pathogenesis, and perform longitudinal studies that minimize experimental variability and reduce the number of animals required for a study. hsr.it
Table 1: Advanced Pre-clinical Imaging Modalities and Their Role in Mechanistic Studies
| Imaging Modality | Principle | Information Provided | Application in Mechanistic Studies with 131I-labeled Probes |
|---|---|---|---|
| SPECT/CT | Detects gamma rays from a radiotracer (131I); CT provides anatomical context. ansto.gov.au | Functional data (biodistribution, target binding) overlaid on a high-resolution anatomical map. ansto.gov.au | Tracking the in vivo fate of a 131I-labeled small molecule to understand its mechanism of action and target engagement. |
| PET/CT | Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. ansto.gov.au | Highly sensitive, quantitative 4D imaging (space and time) of biological processes. ansto.gov.au | While 131I is not a positron emitter, this modality is used for complementary studies with other isotopes (e.g., 124I) to quantify receptor density or enzyme activity. |
| MRI | Uses magnetic fields and radio waves to create detailed images of organs and tissues. uniklinik-freiburg.deredib.net | High-resolution anatomical and structural information; functional data (fMRI). uniklinik-freiburg.de | Providing anatomical reference for SPECT data; assessing physiological changes (e.g., tumor size, inflammation) in response to a 131I-labeled therapeutic agent. |
| Multimodal (e.g., PET/SPECT/CT) | Sequential or simultaneous use of multiple imaging techniques in the same subject. ansto.gov.au | Co-registered anatomical, functional, and molecular data. ansto.gov.au | Comprehensive, multi-faceted understanding of a biological process by correlating the biodistribution of a 131I probe with other physiological parameters. |
| Optical Imaging | Detects light from bioluminescent or fluorescent reporters. sydney.edu.auuottawa.ca | High-throughput, sensitive imaging of cellular and molecular processes, often in 2D or superficial 3D. sydney.edu.au | Validating targeting strategies and linking diagnostic imaging with ex vivo pathology. snmjournals.org |
Innovations in Radiosynthetic Automation and Miniaturization for Research Laboratories
The synthesis of radiolabeled compounds, including those derived from this compound, is undergoing a technological revolution driven by automation and miniaturization. Traditional radiosynthesis is often performed on a macro scale, which can be inefficient for research purposes, especially for novel tracer development that requires extensive optimization. nih.govvandamlab.org
Innovations are moving towards micro-total analysis systems (µTAS), also known as "lab-on-a-chip" technology. unizg.hr These miniaturized devices offer numerous advantages for radiochemistry:
Reduced Precursor and Reagent Use : Micro-reactors operate with volumes in the microliter range, drastically reducing the consumption of often expensive and precious precursor materials. nih.govacs.org
Improved Safety and Efficiency : Smaller volumes are inherently safer to handle and allow for more controlled and reproducible production. acs.org The high surface-area-to-volume ratio in micro-reactors can lead to faster reaction times and higher yields. unizg.hr
High-Throughput Experimentation : Miniaturized systems, often using multiple reaction sites in parallel on a single chip, enable high-throughput screening and optimization of reaction conditions, which is invaluable for developing new radiotracers. vandamlab.orgacs.org
Reduced Waste : A direct consequence of using smaller volumes is a significant reduction in the amount of chemical and radioactive waste generated. unizg.hr
While much of the pioneering work in miniaturized radiochemistry has utilized short-lived PET isotopes like Carbon-11 (as [¹¹C]methyl iodide, a chemical cousin to this compound), the principles and technology are directly transferable. nih.govosti.gov The development of cheap, disposable, and quality-assured micro-reactors could democratize the production of a wider variety of radiotracers in research labs, allowing for more rapid innovation in probe development using building blocks like this compound. nih.gov
Table 2: Comparison of Conventional vs. Miniaturized Radiosynthesis
| Feature | Conventional Radiosynthesis | Miniaturized Radiosynthesis (Lab-on-a-Chip) |
|---|---|---|
| Reaction Volume | 0.5 - 1.0 mL+ nih.gov | Microliters (µL) to Nanoliters (nL) nih.govunizg.hr |
| Precursor Amount | Milligrams (mg) nih.gov | Micrograms (µg) or less nih.gov |
| Throughput | Low, single synthesis per run | High, parallel syntheses possible vandamlab.org |
| Optimization | Time-consuming and costly vandamlab.org | Rapid screening of multiple conditions vandamlab.org |
| Infrastructure | Bulky, requires significant hot-cell space nih.gov | Compact, more efficient use of space nih.gov |
| Waste Generation | Significant | Minimal unizg.hr |
Application in "Click Chemistry" and Bioconjugation for Probe Development
"Click chemistry" represents a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible, making them exceptionally well-suited for radiopharmaceutical development. mt.comsigmaaldrich.com The core idea is to use highly reliable reactions to "click" a radiolabel-containing prosthetic group onto a larger, complex biomolecule that serves as a targeting vector (e.g., a peptide, antibody, or nanoparticle). snmjournals.orglicorbio.com
The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide (B81097) and an alkyne to form a stable triazole ring. sigmaaldrich.comnih.gov For applications in living systems where copper's cytotoxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. mdpi.com
In this context, a derivative of this compound can be used to synthesize a small, radioiodinated "synthon" or "prosthetic group" that contains either an azide or an alkyne. This radiolabeled building block can then be efficiently attached to a targeting molecule that has been modified with the complementary functional group. This modular approach has several advantages:
Late-Stage Radiolabeling : The radioactive iodine can be introduced at the final step of the synthesis, which is crucial for working with short-to-medium half-life isotopes like 131I.
Universality : A single radiolabeled synthon can be clicked onto a wide variety of different targeting vectors, accelerating the development and testing of new probes. snmjournals.org
Biocompatibility : The reactions can often be performed in aqueous media under mild conditions, preserving the structure and function of sensitive biomolecules. sigmaaldrich.com
A prime example is the development of the "Triazole Appending Agent" (TAAG), a prosthetic group designed for preparing radioiodine-based agents using click chemistry. nih.gov Researchers synthesized a TAAG precursor and successfully labeled it with Iodine-123, demonstrating that the resulting conjugate achieved high tumor uptake and excellent target-to-nontarget ratios in preclinical models. nih.gov This strategy provides a robust and versatile platform for creating novel imaging and therapeutic agents derived from radioiodine.
Table 3: Key Click Chemistry Reactions for Radiopharmaceutical Development
| Reaction | Reactants | Key Features | Relevance to 131I-Probes |
|---|---|---|---|
| CuAAC | Terminal Alkyne + Azide | High yield, reliable, requires copper catalyst. sigmaaldrich.com | Ideal for in vitro conjugation of 131I-synthons to targeting molecules. |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | Copper-free, bioorthogonal, suitable for in vivo applications. mdpi.com | Enables labeling of molecules on or within living cells with 131I-probes. |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast kinetics, bioorthogonal. mdpi.comresearchgate.net | Used for pre-targeting strategies where the targeting molecule is administered first, followed by a fast-reacting, small 131I-labeled probe. |
Computational Design and Predictive Modeling for Enhanced Research Utility
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and optimizing the properties of new radiopharmaceuticals. mdpi.com These in silico methods provide a cost-effective and efficient way to screen potential candidates and understand their behavior at a molecular level before undertaking complex and expensive laboratory synthesis and preclinical testing. mdpi.com
For research involving compounds derived from this compound, computational approaches can be applied in several key areas:
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a radiolabeled ligand to its target protein or receptor. mdpi.comnih.gov By screening virtual libraries of potential 131I-labeled compounds, researchers can prioritize candidates that are most likely to bind strongly and selectively to the target of interest.
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. mdpi.com This can help assess the structural integrity of a potential radiopharmaceutical once it binds to its target.
Predictive Modeling (QSPR/QSAR) : Quantitative Structure-Property/Activity Relationship models use statistical methods to correlate the chemical structure of compounds with their physical properties (e.g., solubility, lipophilicity) or biological activity. These models can be used to predict the pharmacokinetic properties of novel 131I-labeled compounds and guide their structural modification to improve in vivo behavior. epa.govacs.org
Recent studies have successfully used molecular modeling to design and evaluate new radioiodinated imaging agents. nih.gov For example, modeling has been used to predict the binding energies of potential Tau imaging agents, helping to select candidates with suitable properties for further development. nih.gov Similarly, ab initio molecular dynamics have been used to model the consequences of 131I decay within a molecule, predicting fragmentation products and their potential reactivity. osti.gov These computational strategies are crucial for enhancing the research utility of radioiodinated compounds by providing a rational design framework.
Exploration in Lead Compound Identification for Radiopharmaceutical Development (Pre-clinical Focus)
In the drug discovery pipeline, a "lead" compound is a molecule that shows promising biological activity and serves as the starting point for chemical modifications to produce a clinical candidate. biobide.comnih.gov The process of identifying and refining these leads is a critical and complex phase of preclinical research. nih.govoncodesign-services.com Small molecules, which form the basis of over 90% of marketed drugs, are central to this process. frontiersin.org
Radiolabeling with isotopes like Iodine-131 plays a vital role in the preclinical evaluation of potential lead compounds. By attaching a 131I tag to a promising small molecule (a process that could involve this compound or its derivatives), researchers can conduct a variety of crucial studies in animal models:
ADMET Studies : The acronym for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Radiolabeling allows for the quantitative analysis of how a potential drug is processed by the body. danaher.com Whole-body autoradiography and SPECT imaging can visualize the distribution of the compound, identifying whether it reaches the target tissue and if it accumulates in non-target organs, which could lead to toxicity.
Target Engagement and Pharmacodynamics : A radiolabeled lead compound can be used to confirm that it binds to its intended target in a living organism and to measure the duration of this binding. This provides direct evidence of the compound's mechanism of action. nih.gov
Efficacy Assessment : In preclinical cancer models, a 131I-labeled therapeutic lead can be used to assess its ability to shrink tumors, with the emitted radiation serving as the therapeutic payload.
This exploration is strictly preclinical. It is not about determining patient dosage but about using the radiolabel as a research tool to select the most promising lead compounds for further development. biobide.comupmbiomedicals.com The ability to non-invasively track a molecule's behavior in vivo provides invaluable data that helps to filter out unpromising candidates early, saving time and resources in the long and arduous process of drug discovery. nih.govpromega.com
Q & A
Q. What experimental design considerations are critical for studying (131I)iodanylmethane in thyroid cancer models?
When designing experiments involving this compound, prioritize:
- Dose calibration : Ensure precise activity measurements (e.g., using gamma counters) to account for radiation decay (half-life: 8.02 days) .
- Control groups : Include sham-treated cohorts and non-radioactive iodine controls to distinguish therapeutic effects from nonspecific radiation damage .
- In vivo models : Use athymic mice with DTC xenografts to evaluate tumor uptake kinetics, supported by autoradiography for spatial distribution analysis .
- Ethical compliance : Adhere to radiation safety protocols for handling and disposal, as per institutional review boards .
Q. How can analytical methods validate this compound purity and biodistribution?
- Radiolabeling efficiency : Assess via instant thin-layer chromatography (iTLC) to confirm >95% labeling integrity .
- Biodistribution quantification : Use gamma scintillation counting of harvested organs (e.g., thyroid, stomach, tumor) at timed intervals post-injection . Reference GB/T 13273-91 for standardized 131I detection in thyroid tissue .
- Cross-validation : Pair autoradiography with HPLC to detect free iodide contamination, which may skew uptake data .
Q. What statistical approaches are robust for analyzing this compound efficacy in clinical cohorts?
- Multivariate regression : Identify predictors of treatment response (e.g., tumor size, iodine avidity) using SPSS or R .
- ROC curve analysis : Determine optimal thresholds for predictive variables (e.g., SPECT/CT-derived iodine uptake rates) to stratify patients into responders/non-responders .
- Survival analysis : Apply Kaplan-Meier curves with log-rank tests for long-term outcomes, though retrospective studies may require propensity score matching to reduce bias .
Advanced Research Questions
Q. How can contradictory data on this compound’s therapeutic efficacy in lymph node metastases be resolved?
Contradictions arise from heterogeneity in:
- Patient selection : Stratify cohorts by Tg levels, lymph node size (>1 cm vs. micro-metastases), and sodium-iodide symporter (NIS) expression .
- Imaging protocols : Standardize SPECT/CT acquisition times (e.g., 72h post-administration) to reduce false positives from physiological uptake in salivary glands or gut .
- Dosimetry : Use Monte Carlo simulations to model absorbed doses in metastatic lesions, correlating with histopathological response .
Q. What methodologies address the limitations of current this compound delivery systems?
- Nanocarrier optimization : Functionalize mesoporous silica nanoparticles (mSiO2) with albumin to enhance tumor targeting and reduce thyroid/stomach uptake . Validate via time-dependent cellular uptake assays in anaplastic thyroid cancer (ATC) models .
- Combination therapies : Co-load 131I with kinase inhibitors (e.g., Torin2) to radiosensitize NIS-negative tumors, assessed via clonogenic survival assays .
- Dosage modulation : Test fractionated dosing regimens in preclinical models to mitigate radiation-induced thyroid dysfunction in young rats .
Q. How can proteomic biomarkers improve post-131I therapy monitoring?
- Discovery pipelines : Perform LC-MS/MS on thyroid tissues from irradiated rats to identify dysregulated proteins (e.g., thyroglobulin, oxidative stress markers) .
- Validation cohorts : Cross-reference with human DTC serum samples using ELISA or multiplex assays .
- Machine learning : Train classifiers on proteomic datasets to predict long-term outcomes (e.g., recurrence risk) .
Q. What strategies mitigate diagnostic errors in 131I-based imaging?
- Artifact reduction : Administer laxatives to minimize intestinal uptake and use SPECT/CT fusion imaging to differentiate pathological vs. physiological uptake .
- Quantitative thresholds : Define tumor-to-contralateral muscle ratios >4.6 as indicative of true-positive lesions, based on autoradiography benchmarks .
- Longitudinal tracking : Repeat scans at 6–12 months to distinguish transient inflammation from persistent metastasis .
Methodological Resources
- Standards : GB/T 13273-91 for 131I quantification in biological samples .
- Software : SPSS for logistic regression , ImageJ for autoradiography analysis , and GATE/Geant4 for dosimetry modeling .
- Ethical frameworks : Institutional protocols for radiation safety and informed consent in clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
